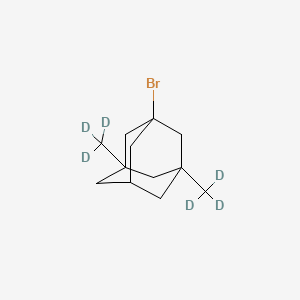

1-Bromo-3,5-dimethyladamantane-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3,5-dimethyladamantane is a compound useful in organic synthesis . It is a clear colorless oil .

Synthesis Analysis

1-Bromo-3,5-dimethyladamantane is synthesized by heating 1,3-dimethyl adamantane and HBr in AcOH for 12 hours at 50-55° C .Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-dimethyladamantane is C12H19Br . The compound crystallizes into the orthorhombic system with space group P2 1 2 1 2 1 symmetry .Chemical Reactions Analysis

1-Bromo-3,5-dimethyladamantane was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol .Physical and Chemical Properties Analysis

1-Bromo-3,5-dimethyladamantane is a clear colorless oil . It has a molecular weight of 243.18 g/mol .Scientific Research Applications

Synthesis of Memantine Hydrochloride

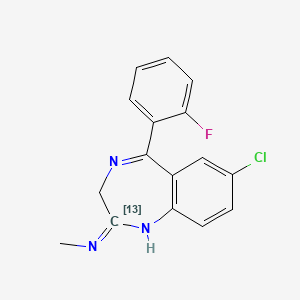

A significant application of 1-Bromo-3,5-dimethyladamantane derivatives is in the synthesis of Memantine hydrochloride, an FDA-approved drug for Alzheimer's disease management. The process involves bromination, acetimidolation, hydrolysis, and acidation steps starting from adamantane derivatives. The overall yield of this method reached 81.5%, with the structures characterized by IR, ESI, 1H NMR, and 13C NMR techniques (Song Yi-li, 2007).

Optimization of Synthesis Processes

Another application is the optimization of synthesis processes for pharmaceuticals. For instance, the direct amination of 1-Bromo-3,5-dimethyladamantane with thiourea was studied to optimize the synthesis process of memantine hydrochloride, demonstrating a simpler, safer, and more economical method with an overall yield of 83.11%. The product's purity and structure were confirmed through IR, MS, and H-NMR spectra (B. Vu et al., 2023).

Thermal Stability and Decomposition Kinetics

The thermal stability and decomposition kinetics of adamantane derivatives, including 1,3-dimethyladamantane, have been studied for their potential as high energy-density hydrocarbon fuels. These studies involve determining the rate constants and Arrhenius parameters, providing insights into the thermal stability of these compounds under various conditions (Xiaomei Qin et al., 2014).

Functionalized Nanodiamonds

Research on the selective functionalization of nanodiamonds, such as triamantane and tetramantane, elaborates on the use of adamantane derivatives in nanotechnology. These compounds can be functionalized for a wide range of applications, including as building blocks in materials science (P. Schreiner et al., 2006).

Memantine Derivatives for Alzheimer’s Disease

Finally, the development of memantine derivatives as multitarget agents in Alzheimer’s disease showcases the use of adamantane structures in designing drugs that address multiple pathological targets in neurodegenerative diseases. This approach highlights the versatility and potential of adamantane derivatives in medicinal chemistry (G. Marotta et al., 2020).

Mechanism of Action

Target of Action

1-Bromo-3,5-dimethyladamantane-d6 is an organic intermediate that can be used in laboratory development and pharmaceutical synthesis . It is primarily used as a memantine intermediate . Memantine is an open-channel, low-affinity, uncompetitive antagonist of N-methyl-D-aspartate receptors (NMDAR) which are largely dependent on the single excitatory agonist glutamate .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it was used in the one-pot synthesis of 1,3-dicarbonyl adamantanes . It was also used in the synthesis of 3,5-dimethyladamantan-1-ol . The amidation of 1-bromo-3,5-dimethyladamantane is catalyzed with manganese compounds and complexes .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of memantine , which is known to selectively block ion channels under pathological conditions, thus maintaining an optimal level of NMDA .

Pharmacokinetics

As an organic intermediate, its bioavailability would be largely dependent on the specific conditions of the reaction it is involved in .

Result of Action

The primary result of the action of this compound is the production of other compounds through chemical reactions. For example, it is used in the synthesis of 1,3-dicarbonyl adamantanes and 3,5-dimethyladamantan-1-ol .

Properties

IUPAC Name |

1-bromo-3,5-bis(trideuteriomethyl)adamantane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCXLVDIVQWYJR-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)Br)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)